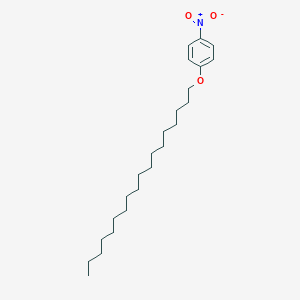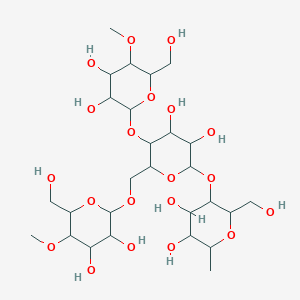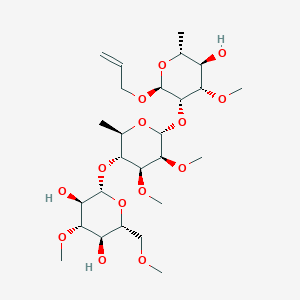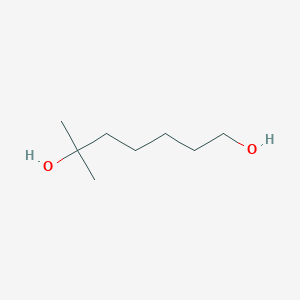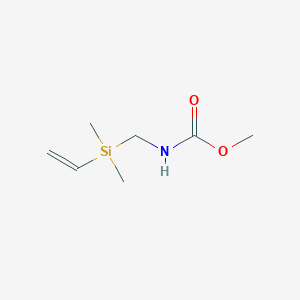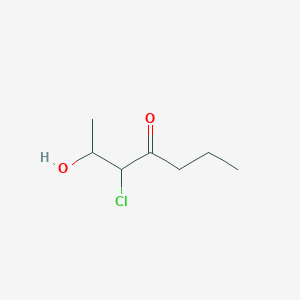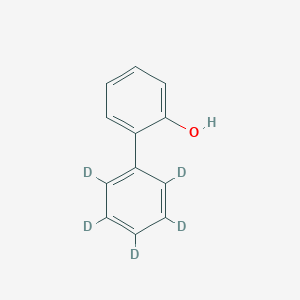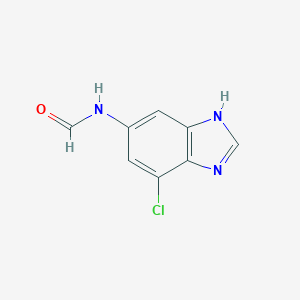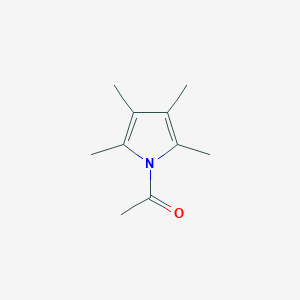
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone, also known as TEMPO, is a stable free radical that has been widely used in scientific research. TEMPO has a unique structure that makes it an excellent candidate for various applications, including catalysis, organic synthesis, and biomedical research.
Applications De Recherche Scientifique
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has been widely used in various scientific research applications, including catalysis, organic synthesis, and biomedical research. In catalysis, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone is used as a catalyst for the oxidation of alcohols to aldehydes and ketones. In organic synthesis, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone is used as a mediator for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. In biomedical research, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone is used as a free radical scavenger and an antioxidant. 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has been shown to protect against oxidative stress-induced damage in vitro and in vivo.
Mécanisme D'action
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone acts as a stable free radical that can undergo redox reactions with other molecules. 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone can act as a catalyst for the oxidation of alcohols to aldehydes and ketones by accepting an electron from the alcohol and transferring it to an oxidizing agent. In biomedical research, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone acts as a free radical scavenger by accepting free radicals and donating an electron to stabilize the radical.
Effets Biochimiques Et Physiologiques
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone can protect against oxidative stress-induced damage by scavenging free radicals. In vivo studies have shown that 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone can protect against ischemia-reperfusion injury, neurodegenerative diseases, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has several advantages for lab experiments, including its stability, its ability to act as a catalyst and mediator, and its ability to scavenge free radicals. However, 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone has some limitations, including its cost, its potential toxicity, and its limited solubility in some solvents.
Orientations Futures
There are many future directions for 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone research. One direction is the development of new synthetic methods for 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone that are more efficient and cost-effective. Another direction is the investigation of the potential toxicity of 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone and the development of safer derivatives. Additionally, the use of 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone in biomedical research is an area of active investigation, and there is a need for further studies to understand its mechanism of action and potential therapeutic applications. Finally, the development of new applications of 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone in catalysis and organic synthesis is an area of ongoing research.
Méthodes De Synthèse
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone can be synthesized by the oxidation of 2,2,6,6-tetramethylpiperidine using various oxidizing agents, such as sodium hypochlorite, potassium permanganate, and oxone. The most common method is the oxidation of 2,2,6,6-tetramethylpiperidine using sodium hypochlorite in the presence of a phase transfer catalyst. The reaction yields 1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone in high purity and yield.
Propriétés
Numéro CAS |
120892-95-7 |
|---|---|
Nom du produit |
1-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)ethanone |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-(2,3,4,5-tetramethylpyrrol-1-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-6-7(2)9(4)11(8(6)3)10(5)12/h1-5H3 |
Clé InChI |
OGVGQVKWQKNMAM-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C)C)C(=O)C)C |
SMILES canonique |
CC1=C(N(C(=C1C)C)C(=O)C)C |
Synonymes |
1H-Pyrrole, 1-acetyl-2,3,4,5-tetramethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



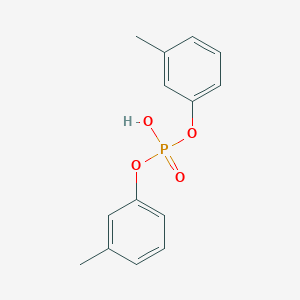


![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)

